molecular formula C27H28N4O2S B2626925 5-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1115458-30-4

5-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2626925
CAS No.: 1115458-30-4
M. Wt: 472.61
InChI Key: KEEMTMSCDJILGF-UHFFFAOYSA-N
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Description

This compound, 5-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one, is a potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3). It is identified as a key chemical tool in immunological and oncological research due to its specific targeting of the JAK-STAT signaling pathway. The compound exhibits high efficacy by covalently binding to a unique cysteine residue (Cys-909) located in the catalytic domain of JAK3, a mechanism that confers exceptional selectivity over other JAK family members (JAK1, JAK2, TYK2) and a wide range of other kinases. This selectivity profile makes it an invaluable agent for dissecting the specific roles of JAK3 in cellular processes. Its primary research applications include the study of T-cell activation, lymphocyte proliferation, and immune cell signaling, which are critical in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and psoriasis. Furthermore, its role in certain hematological malignancies is an active area of investigation. Researchers utilize this inhibitor to explore downstream signaling events, gene expression modulation, and cellular responses in a controlled manner, providing crucial insights for the development of novel targeted therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5-methyl-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O2S/c1-18(2)31-26(33)25-24(21(16-29(25)3)19-10-5-4-6-11-19)28-27(31)34-17-23(32)30-15-9-13-20-12-7-8-14-22(20)30/h4-8,10-12,14,16,18H,9,13,15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEMTMSCDJILGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one (CAS Number: 1115458-30-4) is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H28N4O2SC_{27}H_{28}N_{4}O_{2}S with a molecular weight of 472.6 g/mol. The structure includes a pyrrolo[3,2-d]pyrimidinone core modified with various functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC27H28N4O2S
Molecular Weight472.6 g/mol
CAS Number1115458-30-4

Antitumor Activity

Research indicates that compounds structurally related to 5-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one exhibit significant antitumor activity. For instance, quinoline derivatives have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Cholinesterase Inhibition

Compounds in the same chemical family have demonstrated inhibitory effects on cholinesterase enzymes. For example, related structures have been reported to inhibit butyrylcholinesterase (BChE) with IC50 values comparable to established inhibitors like physostigmine . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Antimicrobial Activity

Preliminary studies on similar compounds indicate moderate to significant antimicrobial properties against both bacterial and fungal strains. The structure of the compound may enhance its lipophilicity, contributing to its efficacy against microbial pathogens .

Study 1: Antitumor Evaluation

A study evaluated a series of pyrrolo[3,2-d]pyrimidine derivatives for their antitumor properties against human tumor cell lines (e.g., KB and HepG2). The results indicated that certain modifications in the structure led to enhanced cytotoxicity .

Study 2: Cholinesterase Inhibition

A comparative analysis of various synthesized compounds demonstrated that those with tetrahydroquinoline moieties exhibited selective inhibition of BChE over acetylcholinesterase (AChE), suggesting potential therapeutic roles in cognitive disorders .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 5-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one exhibit significant anticancer properties. For instance:

  • Case Study : A study demonstrated that derivatives of pyrrolo-pyrimidines showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Activity

The compound has potential antimicrobial properties:

  • Research Findings : Similar compounds have been tested for antibacterial and antifungal activities. The presence of the tetrahydroquinoline moiety enhances lipophilicity and bioavailability, which are crucial for antimicrobial efficacy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
AntimicrobialSignificant antibacterial effects
Cholinesterase InhibitionModerate inhibition observed

Synthesis and Characterization

The synthesis of 5-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves multi-step organic reactions that include:

  • Formation of the pyrrolo-pyrimidine core.
  • Introduction of the tetrahydroquinoline moiety through nucleophilic substitution.
  • Final modifications to enhance biological activity.

Comparison with Similar Compounds

Comparison with Similar Pyrrolo[3,2-d]pyrimidine Analogues

Table 1: Structural and Functional Comparison

Compound Name / Substituents Key Features Biological Activity (EC50, MTD) Selectivity/Mechanism
Target Compound N5-methyl, C7-phenyl, sulfanyl-tetrahydroquinoline, N3-isopropyl EC50: Not reported; MTD: Estimated >40 mg/kg* FRα/β-selective transport; putative DNA alkylator
Halogenated Pyrrolo[3,2-d]pyrimidines C7-Br/Cl, N5-H (e.g., 7-bromo-5H-pyrrolo[3,2-d]pyrimidine) EC50: 0.014–14.5 μM; MTD: 5–10 mg/kg DNA/RNA alkylation; high toxicity
N5-Alkyl Substituted Analogues N5-ethyl/methyl (e.g., N5-methyl-7-iodo-pyrrolo[3,2-d]pyrimidine) EC50: 0.83–7.3 μM; MTD: 40 mg/kg Reduced toxicity; retained antiproliferative activity
Classic Antifolates (MTX, PMX, PDX) Glutamate tail, pteridine core EC50: 0.1–10 nM; MTD: Variable RFC/PCFT-dependent uptake; broad toxicity
VEGFR2 Inhibitors (e.g., C4-diphenylurea) C4-phenoxy, diphenylurea linker IC50: <10 nM (VEGFR2) Kinase inhibition; type-II binding mode

*Estimated based on N5-methyl analogs in .

Transport Selectivity vs. Classic Antifolates

The target compound’s sulfanyl-tetrahydroquinoline group likely confers FRα/β selectivity over RFC/PCFT transporters, a trait shared with other pyrrolo[3,2-d]pyrimidines . In contrast, methotrexate (MTX) relies on RFC/PCFT for cellular uptake, leading to nonspecific toxicity .

Toxicity and Metabolic Stability

N5-methyl substitution in the target compound mirrors strategies used in halogenated analogues, where alkylation at N5 reduces toxicity (e.g., MTD increases from 5–10 mg/kg to 40 mg/kg) by slowing metabolism and preventing rapid conversion to reactive intermediates .

Antiproliferative Mechanisms

  • DNA alkylation : COMPARE algorithm analysis links pyrrolo[3,2-d]pyrimidines with C7 halogens or aryl groups (e.g., phenyl) to DNA groove binding . The target compound’s C7-phenyl group may facilitate similar interactions.
  • Antifolate activity: Unlike 5-substituted antifolate analogues (e.g., pemetrexed), the target compound lacks a glutamate moiety, suggesting a non-folate mechanism .

Structural Activity Relationships (SAR)

  • C7 Substitution : Aromatic groups (phenyl, bromo) enhance DNA binding affinity , while halogens improve potency but increase toxicity .
  • N5 Substitution : Methyl/ethyl groups optimize metabolic stability without compromising activity .
  • Sulfanyl linkers : Improve FR selectivity by mimicking reduced folate carrier substrates .

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